molecular formula C10H11N3 B11718622 4-methyl-3-(1H-pyrazol-1-yl)aniline

4-methyl-3-(1H-pyrazol-1-yl)aniline

Cat. No.: B11718622
M. Wt: 173.21 g/mol
InChI Key: QQBZQTOUNWKURS-UHFFFAOYSA-N
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Description

4-Methyl-3-(1H-pyrazol-1-yl)aniline is a substituted aniline derivative featuring a pyrazole ring at the 3-position and a methyl group at the 4-position of the aromatic amine. For instance, analogs of this structure have been investigated as farnesoid X receptor (FXR) antagonists, where substituent positioning critically influences biological activity . The synthesis of such compounds often involves coupling reactions, such as amide bond formation or nucleophilic substitution, with modifications to the pyrazole or aniline moieties tailoring properties like solubility and electronic effects .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-3-pyrazol-1-ylaniline

InChI

InChI=1S/C10H11N3/c1-8-3-4-9(11)7-10(8)13-6-2-5-12-13/h2-7H,11H2,1H3

InChI Key

QQBZQTOUNWKURS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-methyl-3-nitroaniline with hydrazine derivatives. One common method is the cyclization of 4-methyl-3-nitroaniline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 4-methyl-3-(1H-pyrazol-1-yl)aniline can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-3-(1H-pyrazol-1-yl)aniline has been explored for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that the compound may inhibit specific enzymes or interact with cellular receptors, although further studies are necessary to fully elucidate these mechanisms.

Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives, including 4-methyl-3-(1H-pyrazol-1-yl)aniline, revealing promising results in inhibiting cancer cell proliferation through targeted mechanisms .

Coordination Chemistry

In coordination chemistry, 4-methyl-3-(1H-pyrazol-1-yl)aniline serves as a ligand in the synthesis of metal complexes. These complexes exhibit enhanced catalytic properties and are valuable in various chemical reactions. The compound's ability to form stable complexes with transition metals makes it a useful building block in the design of new catalysts .

Table: Comparison of Ligands Derived from 4-Methyl-3-(1H-pyrazol-1-yl)aniline

Compound NameStructural FeaturesUnique Properties
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineMultiple pyrazole groupsEnhanced coordination properties
4-(1-Methyl-1H-pyrazol-3-yl)anilineMethyl group on the pyrazole ringAltered reactivity due to substitution
4-(1H-Imidazol-1-yl)anilineContains an imidazole instead of pyrazoleDifferent biological activity profile

Material Science

The compound is also being investigated for its applications in material science, particularly in the development of new polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as conductivity and thermal stability .

Case Study: Polymer Development
Research has shown that incorporating 4-methyl-3-(1H-pyrazol-1-yl)aniline into polymer matrices can improve their mechanical strength and thermal resistance, making them suitable for advanced industrial applications .

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Substituent Effects on FXR Antagonistic Activity

Compound Substituent on Aniline Relative Activity
4-Methyl-3-(morpholinosulfonyl)aniline 4-methyl, 3-morpholinosulfonyl High
2-Methyl-3-(morpholinosulfonyl)aniline 2-methyl, 3-morpholinosulfonyl Low
3-Morpholinosulfonyl aniline No methyl group Very Low

Positional Isomerism and Physical Properties

The position of the pyrazole ring and methyl group significantly impacts solubility and crystallinity:

  • 2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1), a positional isomer of the target compound, exhibits distinct packing in the solid state due to altered hydrogen-bonding interactions .
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline forms two polymorphs (I and II) with differing N–H···N intermolecular interactions, demonstrating how methyl groups enhance solubility in organic solvents compared to non-methylated analogs .

Table 2: Solubility and Crystallinity Comparisons

Compound Solubility in Organic Solvents Polymorph Stability
4-Methyl-3-(1H-pyrazol-1-yl)aniline Moderate Not reported
4-(Tris(4-methyl-pyrazolyl)methyl)aniline High Polymorphs I/II
2-Methyl-4-(1H-pyrazol-1-yl)aniline Low Monoclinic

Electronic and Steric Modifications

Halogenation or fluorination alters electronic properties:

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline combines halogen and methoxy groups, balancing electronic effects for optimized reactivity in antiviral applications .

Table 3: Electronic Properties of Selected Derivatives

Compound Substituents Key Effect
4-Methyl-3-(1H-pyrazol-1-yl)aniline 4-methyl, 3-pyrazolyl Moderate electron-donating
5-Fluoro-2-[4-methyl-3-(CF₃)-pyrazolyl]aniline 5-fluoro, 3-CF₃ Strong electron-withdrawing
3-Chloro-4-fluoro-(methoxyphenyl)aniline Halogen, methoxy Balanced electronic modulation

Biological Activity

4-methyl-3-(1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the pyrazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods, structure-activity relationships, and relevant case studies are also discussed to provide a comprehensive understanding of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-methyl-3-(1H-pyrazol-1-yl)aniline is C10_{10}H12_{12}N4_{4}, with a molecular weight of approximately 188.23 g/mol. It features a methyl group on the pyrazole ring and an aniline moiety, contributing to its unique chemical properties. The compound often exists in its dihydrochloride salt form, enhancing its solubility in various solvents, which is advantageous for research applications.

Structural Characteristics

PropertyValue
Molecular FormulaC10_{10}H12_{12}N4_{4}
Molecular Weight188.23 g/mol
SolubilityEnhanced in dihydrochloride form

Antimicrobial Activity

Research indicates that 4-methyl-3-(1H-pyrazol-1-yl)aniline exhibits significant antimicrobial properties . A study evaluated several pyrazole derivatives for their antibacterial activity against various strains, including E. coli and S. aureus. The results showed that compounds with similar structures to 4-methyl-3-(1H-pyrazol-1-yl)aniline demonstrated promising antibacterial effects, suggesting that this compound may also possess such activity .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. For instance, compounds similar to 4-methyl-3-(1H-pyrazol-1-yl)aniline have been investigated for their ability to inhibit cancer cell proliferation. A particular study highlighted the synthesis of novel aryl pyrazol-1-yl-propanamides that showed selective androgen receptor degradation (SARD) and significant antiproliferative effects in various cancer models . The mechanism of action may involve the inhibition of specific oncogenic pathways or the modulation of receptor activities.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 4-methyl-3-(1H-pyrazol-1-yl)aniline has been linked to anti-inflammatory effects . Research on related pyrazole compounds indicated that they could reduce inflammation markers effectively when tested against standard anti-inflammatory drugs like diclofenac sodium . This suggests a potential role for 4-methyl-3-(1H-pyrazol-1-yl)aniline in developing new anti-inflammatory therapies.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of various pyrazole derivatives was conducted to assess their antimicrobial efficacy against a range of bacteria and fungi. The findings indicated that certain structural modifications significantly enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with some derivatives showing MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

In a study exploring the anticancer properties of pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole scaffold and tested them against human cancer cell lines. One derivative exhibited an IC50 value of 0.25 µM against breast cancer cells, highlighting the potential of these compounds in cancer therapy .

Study 3: Anti-inflammatory Assessment

A series of experiments were conducted to evaluate the anti-inflammatory properties of related pyrazole compounds. Results demonstrated that certain derivatives significantly reduced pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

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